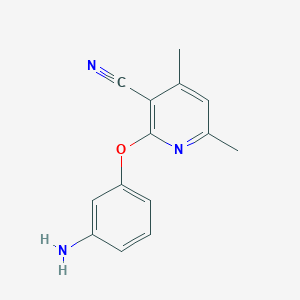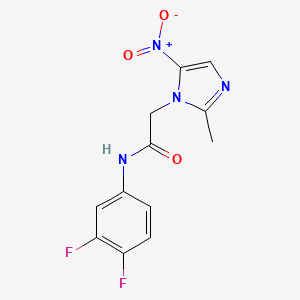![molecular formula C14H14F3N3O B11510094 [4-(4-Trifluoromethyl-benzoyl)-piperazin-1-yl]-acetonitrile](/img/structure/B11510094.png)
[4-(4-Trifluoromethyl-benzoyl)-piperazin-1-yl]-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[4-(trifluoromethyl)benzoyl]piperazino}methyl cyanide is a complex organic compound that features a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a piperazine ring and a cyanide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(trifluoromethyl)benzoyl]piperazino}methyl cyanide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-(trifluoromethyl)benzoyl chloride with piperazine to form the intermediate 4-(trifluoromethyl)benzoyl piperazine. This intermediate is then reacted with cyanomethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
{4-[4-(trifluoromethyl)benzoyl]piperazino}methyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The cyanide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {4-[4-(trifluoromethyl)benzoyl]piperazino}methyl cyanide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and cyanide groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, {4-[4-(trifluoromethyl)benzoyl]piperazino}methyl cyanide is explored for its potential pharmacological activities. Compounds containing piperazine and trifluoromethyl groups are known to exhibit various therapeutic effects, including antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of {4-[4-(trifluoromethyl)benzoyl]piperazino}methyl cyanide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The cyanide group can act as a nucleophile, participating in various biochemical reactions. The piperazine ring provides structural flexibility, enabling the compound to adopt different conformations and interact with diverse biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(trifluoromethyl)benzylamine
- 4-(trifluoromethyl)benzoic acid
- 4-(trifluoromethyl)benzaldehyde
Uniqueness
Compared to these similar compounds, {4-[4-(trifluoromethyl)benzoyl]piperazino}methyl cyanide is unique due to the presence of both the piperazine ring and the cyanide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H14F3N3O |
|---|---|
Molekulargewicht |
297.28 g/mol |
IUPAC-Name |
2-[4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl]acetonitrile |
InChI |
InChI=1S/C14H14F3N3O/c15-14(16,17)12-3-1-11(2-4-12)13(21)20-9-7-19(6-5-18)8-10-20/h1-4H,6-10H2 |
InChI-Schlüssel |
DCOCHGKUDMDVOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC#N)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Butyl-3-(2-hydroxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11510011.png)
![2-[(2Z)-4-(4-chlorophenyl)-2-[(4-ethylphenyl)imino]-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11510031.png)
![1-[2,4-Bis(3,4-dichlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone](/img/structure/B11510039.png)
![Ethyl 5-ethyl-4-phenyl-2-{[1,1,1-trifluoro-3-methoxy-3-oxo-2-(propanoylamino)propan-2-yl]amino}thiophene-3-carboxylate](/img/structure/B11510044.png)
![3-[4-(dimethylamino)phenyl]-5-thioxo-6-[3-(trifluoromethyl)phenyl]tetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11510050.png)
![Methyl 3-[(2,4-dioxopentan-3-yl)sulfanyl]-3,3-difluoro-2-(trifluoromethyl)propanoate](/img/structure/B11510057.png)

![2-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11510063.png)
![7-chloro-6,8-dimethyl-3-thia-5,11,12,13,20-pentazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,11,14,16,18-nonaene](/img/structure/B11510070.png)
![1-(4-chlorophenyl)-4-hydroxy-7-(thiophen-2-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11510073.png)
![1-[6-(Morpholine-4-sulfonyl)-2,3-dihydro-indol-1-yl]-ethanone](/img/structure/B11510081.png)
![3-[4-(Adamantan-1-YL)piperazin-1-YL]-1-(3-chlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11510095.png)
![N'-acetyl-2-hydroxy-2,2-bis(4-methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]acetohydrazide](/img/structure/B11510096.png)

